![molecular formula C17H13FN2O3 B5913398 N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B5913398.png)
N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a carboxamide group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Hydroxylation and Carboxamidation: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents. The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial production methods for this compound would involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for hydroxylation, and reducing agents for reduction reactions. Major products formed from these reactions include various substituted quinoline derivatives with different functional groups.
Scientific Research Applications
N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used as a probe to study the interactions between quinoline derivatives and biological macromolecules such as proteins and nucleic acids.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The molecular pathways involved in these effects include the inhibition of topoisomerases and kinases, which are critical for cell division and growth.
Comparison with Similar Compounds
N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also has anticancer properties.
Quinoline-3-carboxamide: A compound with anti-inflammatory and immunomodulatory effects.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Biological Activity
N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group and the hydroxy and carboxamide functionalities contribute to its pharmacological profile.
Antiviral Activity
Recent studies have indicated that compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit significant antiviral properties. In particular, derivatives have been evaluated for their ability to inhibit HIV-1 replication. For instance, a series of compounds were synthesized and tested, revealing moderate activity against HIV at concentrations below 100 µM .
Table 1: Antiviral Activity of Quinoline Derivatives
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
Compound A | 16 ± 6 | Integrase Inhibitor |
Compound B | 40 ± 3 | Strand Transfer Inhibitor |
N-(3-fluorophenyl)-4-hydroxy... | <100 | Anti-HIV-1 |
Antibacterial Activity
The antibacterial properties of quinoline derivatives are well-documented. The synthesized compound was also evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains. The results indicated moderate antibacterial activity, which is crucial given the rising concern over antibiotic resistance .
Table 2: Antibacterial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The mechanisms by which this compound exerts its biological effects involve interaction with specific enzymes and receptors:
- HIV Integrase Inhibition : The compound appears to inhibit HIV integrase, a critical enzyme for viral replication.
- Bacterial Cell Wall Disruption : Similar to other quinolines, it may interfere with bacterial cell wall synthesis or function.
Case Studies
A study conducted on a series of quinoline derivatives highlighted the structural modifications that enhance biological activity. The research focused on integrating various substituents on the quinoline core to optimize both antiviral and antibacterial efficacy. The findings suggested that specific modifications could significantly improve activity against resistant strains .
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-20-13-8-3-2-7-12(13)15(21)14(17(20)23)16(22)19-11-6-4-5-10(18)9-11/h2-9,21H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAFEBLJDNMUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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